molecular formula C18H14N4O3 B12045220 3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12045220
M. Wt: 334.3 g/mol
InChI Key: SEXIGMJOUWEOQF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrazole intermediates with phenylmethylidene to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: The phenylmethylidene group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)propanamide

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N4O3/c23-18(22-19-10-12-4-2-1-3-5-12)15-9-14(20-21-15)13-6-7-16-17(8-13)25-11-24-16/h1-10H,11H2,(H,20,21)(H,22,23)/b19-10+

InChI Key

SEXIGMJOUWEOQF-VXLYETTFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.